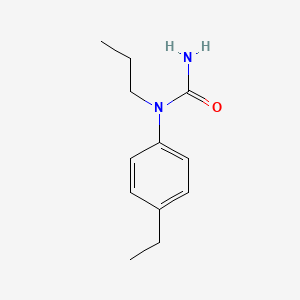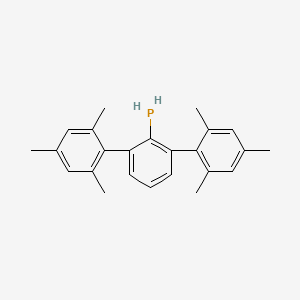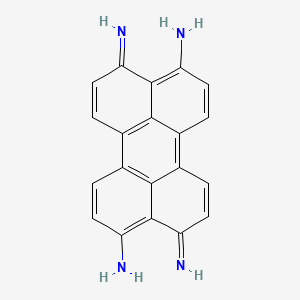
4,10-Diimino-4,10-dihydroperylene-3,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,10-Diimino-4,10-dihydroperylene-3,9-diamine is a chemical compound belonging to the class of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine typically involves the reaction of perylene dianhydride with aliphatic amines. This reaction is carried out at temperatures ranging from 20 to 60°C, using bases such as DBU in solvents like DMF or DMSO . An alternative “green” synthesis method employs potassium carbonate in DMSO at higher temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene tetracarboxylic derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly with halogens or other functional groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: Perylene tetracarboxylic derivatives.
Reduction: Hydrogenated perylene derivatives.
Substitution: Halogenated perylene derivatives.
Scientific Research Applications
4,10-Diimino-4,10-dihydroperylene-3,9-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate electron transfer processes, making it an effective component in optoelectronic devices and sensors .
Comparison with Similar Compounds
Perylene-3,4,9,10-tetracarboxylic diimides (PDIs): Known for their optical properties and used in similar applications.
Naphthalene diimides (NDIs): Another class of compounds with comparable electronic properties.
Uniqueness: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine stands out due to its specific structural features that enhance its stability and reactivity, making it particularly suitable for advanced optoelectronic applications .
Properties
CAS No. |
213922-33-9 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4,10-diiminoperylene-3,9-diamine |
InChI |
InChI=1S/C20H14N4/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11/h1-8,21,24H,22-23H2 |
InChI Key |
DFCGTDGRTLQFAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=N)C=CC3=C2C1=C4C=CC(=N)C5=C(C=CC3=C45)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
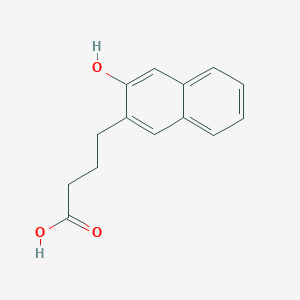
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
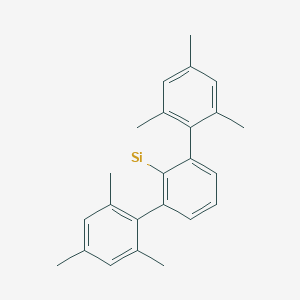
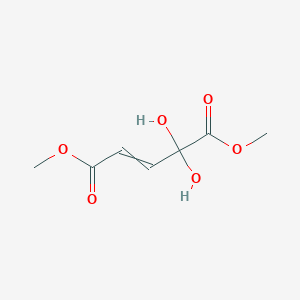




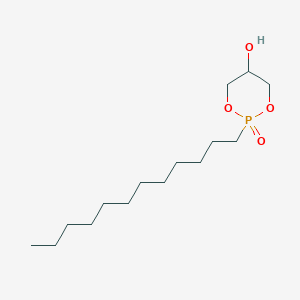

![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
